1H-Pyrrolo[3,2-h]quinoline, 2-methyl-
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Overview
Description
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound features a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group attached at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with 2-methylpyrrole-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired compound . Another method involves the use of Friedländer condensation, where 2-aminobenzophenone reacts with a suitable aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrroloquinoline scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Functionalized pyrroloquinoline derivatives with halogen, nitro, or other substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-h]quinoline, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-h]quinoline, 2-methyl- can be compared with other similar compounds to highlight its uniqueness:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl group at the second position, which can influence its chemical reactivity and biological activity.
2,3-Dimethyl-1H-Pyrrolo[3,2-h]quinoline: Contains an additional methyl group at the third position, leading to different steric and electronic effects.
1H-Pyrazolo[3,4-b]quinoline: Features a pyrazole ring instead of a pyrrole ring, resulting in distinct chemical properties and applications.
Properties
CAS No. |
58457-39-9 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C12H10N2/c1-8-7-10-5-4-9-3-2-6-13-11(9)12(10)14-8/h2-7,14H,1H3 |
InChI Key |
KFYPHALDDOOZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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